molecular formula C13H12Br2O B14331029 1,8-Bis(bromomethyl)-3-methoxynaphthalene CAS No. 111013-16-2

1,8-Bis(bromomethyl)-3-methoxynaphthalene

Cat. No.: B14331029
CAS No.: 111013-16-2
M. Wt: 344.04 g/mol
InChI Key: ZQBKTADDBYUAMQ-UHFFFAOYSA-N
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Description

1,8-Bis(bromomethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C12H10Br2O It is a derivative of naphthalene, characterized by the presence of bromomethyl groups at the 1 and 8 positions and a methoxy group at the 3 position

Preparation Methods

The synthesis of 1,8-Bis(bromomethyl)-3-methoxynaphthalene typically involves the bromination of 1,8-dimethylnaphthalene followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol as the methoxylating agent. The reaction is usually carried out under controlled temperatures to ensure the selective bromination and methoxylation at the desired positions.

Chemical Reactions Analysis

1,8-Bis(bromomethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1,8-Bis(bromomethyl)-3-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Bis(bromomethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The overall mechanism is influenced by the electronic and steric effects of the substituents on the naphthalene ring .

Comparison with Similar Compounds

1,8-Bis(bromomethyl)-3-methoxynaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

111013-16-2

Molecular Formula

C13H12Br2O

Molecular Weight

344.04 g/mol

IUPAC Name

1,8-bis(bromomethyl)-3-methoxynaphthalene

InChI

InChI=1S/C13H12Br2O/c1-16-12-5-9-3-2-4-10(7-14)13(9)11(6-12)8-15/h2-6H,7-8H2,1H3

InChI Key

ZQBKTADDBYUAMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=C2CBr)CBr

Origin of Product

United States

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